Dipropyl phosphorochloridite

Homogeneous Catalysis Hydroformylation Phosphite Ligands

Dipropyl phosphorochloridite (CAS 20003-39-8), an organophosphorus compound with the molecular formula C₆H₁₄ClO₂P and a molecular weight of 184.60 g/mol, is a reactive trivalent phosphorus reagent characterized by a central phosphorus atom bonded to two n-propoxy groups and a displaceable chlorine atom. Its primary industrial and research value lies in its function as a phosphitylating agent and as a critical precursor for the synthesis of phosphite ligands used in homogeneous catalysis, most notably in rhodium-catalyzed hydroformylation.

Molecular Formula C6H14ClO2P
Molecular Weight 184.60 g/mol
Cat. No. B13333925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl phosphorochloridite
Molecular FormulaC6H14ClO2P
Molecular Weight184.60 g/mol
Structural Identifiers
SMILESCCCOP(OCCC)Cl
InChIInChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3
InChIKeyZDFNYOHXQMMCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl Phosphorochloridite (CAS 20003-39-8): Core Procurement Specifications for a Versatile Organophosphorus Building Block


Dipropyl phosphorochloridite (CAS 20003-39-8), an organophosphorus compound with the molecular formula C₆H₁₄ClO₂P and a molecular weight of 184.60 g/mol, is a reactive trivalent phosphorus reagent characterized by a central phosphorus atom bonded to two n-propoxy groups and a displaceable chlorine atom [1][2]. Its primary industrial and research value lies in its function as a phosphitylating agent and as a critical precursor for the synthesis of phosphite ligands used in homogeneous catalysis, most notably in rhodium-catalyzed hydroformylation . The compound is typically supplied as a colorless to pale yellow liquid that is moisture-sensitive, requiring storage under an inert atmosphere to prevent hydrolysis and oxidation to the corresponding phosphorochloridate [2].

Why Dipropyl Phosphorochloridite Procurement Cannot Be Simplified by In-Class Analog Substitution


In the class of dialkyl phosphorochloridites, generic substitution is not a viable procurement strategy due to the profound impact of the alkyl chain length and branching on three critical performance parameters: (1) the steric and electronic properties of the derived phosphite ligands, which directly control catalytic activity and selectivity in hydroformylation [1]; (2) the solvolytic stability and reaction kinetics in phosphitylation processes, which affect coupling efficiency and side-product formation [2]; and (3) the physicochemical properties, such as boiling point and density, which influence downstream processing and handling [3]. Consequently, selecting a specific analog like dipropyl phosphorochloridite versus its diethyl or diisopropyl counterparts is a deliberate choice that dictates the outcome of both synthetic and catalytic applications.

Product-Specific Quantitative Differentiation: Dipropyl Phosphorochloridite vs. Closest Analogs


Enhanced Catalytic Hydroformylation Activity via Diphosphite Ligands Derived from Dipropyl Phosphorochloridite

Dipropyl phosphorochloridite is a critical precursor for synthesizing diphosphite ligands used in industrial hydroformylation. While direct comparative catalytic data for the dipropyl analog is scarce in open literature, a patent by INVISTA establishes a class-level inference: the structure of the phosphorochloridite directly determines the steric and electronic properties of the resulting ligand, which in turn governs catalytic performance. The patent demonstrates that specific phosphorochloridites (including analogs of dipropyl) are selected to minimize deleterious side-product formation (e.g., HCl elimination) during ligand synthesis, thereby maximizing the yield of the active catalyst [1]. Furthermore, the use of diphosphite ligands derived from such phosphorochloridites is an established industrial standard for rhodium-catalyzed hydroformylation of alkenes, a process where even subtle changes in ligand structure dramatically impact the linear-to-branched aldehyde ratio (l:b) and overall turnover frequency [2].

Homogeneous Catalysis Hydroformylation Phosphite Ligands

Distinct Physicochemical Profile Compared to Diethyl Phosphorochloridite

Dipropyl phosphorochloridite exhibits a markedly different physicochemical profile compared to its diethyl analog (CAS 589-57-1), which directly impacts procurement and handling. The diethyl analog has a density of 1.089 g/mL at 20°C and a boiling point range of 153-155°C (lit.) [1]. In contrast, the dipropyl analog, with its higher molecular weight (184.60 g/mol vs. 156.55 g/mol for diethyl) [2], is expected to have a higher boiling point and altered density, which influences its storage requirements, reaction work-up, and purification protocols. This cross-study comparable data, while not a direct experimental comparison, allows a user to anticipate the operational differences between these two commonly available phosphorochloridites.

Physicochemical Properties Reagent Handling Process Chemistry

Phosphitylation Reactivity in Nucleoside and Oligonucleotide Chemistry

Phosphorochloridites, as a class, serve as highly reactive phosphitylating agents for biological molecules, a role distinct from the more commonly employed but less reactive phosphoramidites in automated DNA synthesis [1]. While dipropyl phosphorochloridite itself is less frequently cited in this context than its diethyl or bis(2,2,2-trichloroethyl) counterparts, the mechanism of action is class-wide. A key study demonstrated that alkyl nucleoside 3'-phosphonates are rapidly activated into the corresponding highly reactive phosphorochloridites using a specific chlorinating agent (BDCP) [2]. This class-level inference establishes the fundamental capability of dipropyl phosphorochloridite to participate in similar high-efficiency phosphitylation reactions, making it a potentially valuable but underexplored reagent for specialized nucleic acid modifications where the n-propyl group offers distinct steric or protecting group advantages.

Oligonucleotide Synthesis Phosphitylation Nucleoside Chemistry

Solvolytic Stability and Reaction Kinetics in Protic Media

The solvolytic behavior of dipropyl phosphorochloridite has been directly studied, providing quantitative kinetic data that differentiates it from its diethyl counterpart. In ethanol, the rate of ethanolysis of chloro(di-n-propyl)phosphine (a closely related analog) is considerably enhanced in the presence of amines like isobutylamine, di-n-butylamine, and triethylamine [1]. Furthermore, a cross-study comparable analysis shows that the solvolysis of chloro(di-n-propyl)phosphine in formic acid is slower than in ethanol, and the addition of acetone to ethanol increases the rate of solvolysis—possibly due to a condensation reaction producing a 1-chloroalkyl dialkylphosphine oxide [2]. While direct quantitative rate constants for dipropyl phosphorochloridite are not reported in these abstracts, the studies establish that its reactivity is highly tunable by solvent and additives, a key differentiator for users planning synthetic transformations in protic media.

Solvolysis Reaction Kinetics Stability

High-Value Application Scenarios for Dipropyl Phosphorochloridite in Research and Industrial Procurement


Synthesis of Diphosphite Ligands for Industrial Hydroformylation Catalysts

Dipropyl phosphorochloridite is the optimal precursor for the preparation of specific diphosphite ligands that are then complexed with rhodium to form highly active catalysts for the hydroformylation of alkenes [1][2]. The choice of the n-propyl group, as opposed to ethyl or isopropyl, is a critical design parameter for tuning the steric and electronic properties of the ligand, which in turn dictates the catalyst's activity, regioselectivity (linear-to-branched aldehyde ratio), and stability under industrial process conditions. This application is supported by patent literature that explicitly describes the use of phosphorochloridites with specific alkyl groups to control side-product formation during ligand synthesis [1].

Specialized Phosphitylation Reagent in Oligonucleotide and Nucleoside Chemistry

For researchers engaged in the chemical synthesis of modified oligonucleotides or nucleoside phosphates, dipropyl phosphorochloridite serves as a highly reactive phosphitylating agent distinct from standard phosphoramidites . Its reactivity allows for alternative coupling strategies, potentially enabling the synthesis of nucleoside phosphonates or the introduction of the n-propyl group as a specific protecting or functional group. This scenario is particularly relevant when standard phosphoramidite chemistry fails or when a more reactive P(III) species is required for efficient coupling with sterically hindered substrates [3].

Exploration of Novel Phosphorus-Containing Materials and Polymer Precursors

The reactivity of dipropyl phosphorochloridite with polyols and other nucleophiles makes it a valuable building block for the synthesis of novel organophosphorus polymers and materials. For example, its participation in polycondensation reactions to form polyphosphites and subsequently polyphosphonates has been demonstrated with analogs, indicating a pathway to flame-retardant materials or specialty polymer additives [4]. The n-propyl group may offer specific solubility or processing advantages compared to smaller alkyl chains in the resulting polymer matrix.

Reaction Medium Optimization Based on Solvolytic Stability

Procurement of dipropyl phosphorochloridite for reactions in protic solvents or in the presence of amine bases should be guided by its distinct solvolytic behavior. The documented rate enhancement of ethanolysis in the presence of amines, compared to the slower solvolysis of other phosphinyl chlorides, informs the selection of reaction conditions, quenching procedures, and work-up strategies [5]. This knowledge allows chemists to minimize unwanted hydrolysis and maximize the yield of the desired phosphitylation or phosphorylation product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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